molecular formula C20H24N4OS B5526172 N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No. B5526172
M. Wt: 368.5 g/mol
InChI Key: HCUNDNJVXFLDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.16708258 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1)

A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, closely related to the compound , have been designed and synthesized for targeting co-activator associated arginine methyltransferase 1 (CARM1). These inhibitors showed varying potency influenced by the nature of the heteroaryl fragment, with thiophene analogues being particularly effective (Allan et al., 2009).

2. Antibacterial Agents

Novel analogs of pyrazole-5-carboxamides, closely related to the compound , have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity, indicating their potential for antibacterial applications at non-cytotoxic concentrations (Palkar et al., 2017).

3. Carbonic Anhydrase Inhibitors

Metal complexes of heterocyclic sulfonamides, similar to the target compound, have been synthesized and found to possess strong carbonic anhydrase (CA) inhibitory properties. These complexes were shown to be powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, suggesting their potential use in therapeutic applications (Büyükkıdan et al., 2013).

4. Anti-Influenza A Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives, which are structurally similar to the compound , have been tested for anti-influenza A virus (subtype H5N1) activity. Several of these compounds showed significant antiviral activities, highlighting their potential as treatments for bird flu influenza (Hebishy et al., 2020).

5. Anticancer Activity

Certain benzothiazole derivatives, related to the compound , have shown potent antitumor activities. These compounds were specifically designed based on a precursor that exhibited selective cytotoxicity against tumorigenic cell lines, suggesting their potential as antitumor agents (Yoshida et al., 2005).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This can involve studying the compound’s interaction with enzymes, receptors, DNA, or other targets in the body .

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to improve the synthesis process, discover new reactions, investigate new applications, or improve the safety and environmental impact of the compound .

properties

IUPAC Name

N-benzyl-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-14(2)17-10-18(23(4)22-17)20(25)24(11-16-8-6-5-7-9-16)12-19-15(3)21-13-26-19/h5-10,13-14H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUNDNJVXFLDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=NN3C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.